molecular formula C14H12ClNO3S B2682412 4-Chloro-N-tosylbenzamide CAS No. 14068-01-0

4-Chloro-N-tosylbenzamide

Cat. No.: B2682412
CAS No.: 14068-01-0
M. Wt: 309.76
InChI Key: XQIKDLZMAPIBJR-UHFFFAOYSA-N
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Description

4-Chloro-N-tosylbenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group attached to the benzene ring and a tosyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-N-tosylbenzamide can be synthesized through the phenylation of N-tosyl aldimines using copper(I) chloride and phosphine complexes. The reaction involves the addition of phenylboronic acid to the activated aromatic aldimine in the presence of copper chloride/phosphine and potassium fluoride under toluene reflux conditions . The desired product is obtained in moderate-to-good yield.

Industrial Production Methods: The use of air-stable organoboron reagents is preferred due to their lower toxicity and ease of handling compared to other reagents like zinc, tin, and titanium .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-tosylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation and Reduction Products: The products vary based on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-N-tosylbenzamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 4-Methyl-N-tosylbenzamide
  • 4-Bromo-N-tosylbenzamide
  • 4-Fluoro-N-tosylbenzamide

Comparison: 4-Chloro-N-tosylbenzamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity compared to other similar compounds. For example, the chloro group can enhance the compound’s ability to participate in nucleophilic aromatic substitution reactions .

Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIKDLZMAPIBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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